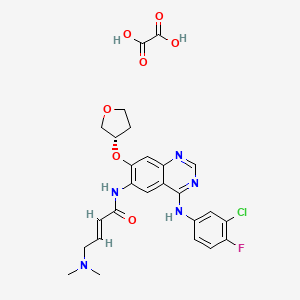
Afatinib (oxalate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Afatinib (oxalate) is a medication primarily used to treat non-small cell lung carcinoma (NSCLC). It belongs to the tyrosine kinase inhibitor family of medications and is known for its ability to irreversibly inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) kinases . Afatinib is taken orally and is particularly effective in treating NSCLC cases that harbor mutations in the EGFR gene .
准备方法
Afatinib (oxalate) can be synthesized through various methods. One common synthetic route involves the use of 4-fluoro-2-aminobenzoic acid as a starting material. The synthesis process includes six steps: cyclization, nitration, substitution, reduction, condensation, and salification . Another method involves using 2-nitrile-4-[4-(N,N-dimethylamino)-I-oxo-2-buten-I-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline and 4-fluoro-3-chloroaniline as starting materials, followed by condensation and cyclization reactions . These methods are designed to optimize yield and purity, making them suitable for industrial production.
化学反应分析
Afatinib (oxalate) undergoes various chemical reactions, including:
Oxidation: Afatinib can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in afatinib, resulting in different derivatives.
Common reagents used in these reactions include N,N-dimethylformamide dimethyl acetal, various acids and bases, and specific catalysts to facilitate the reactions . The major products formed from these reactions are typically intermediates that are further processed to obtain the final afatinib compound.
科学研究应用
Afatinib (oxalate) has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving tyrosine kinase inhibitors and their chemical properties.
Biology: Afatinib is studied for its effects on cellular signaling pathways, particularly those involving EGFR and HER2.
Medicine: The primary application of afatinib is in the treatment of NSCLC.
作用机制
Afatinib exerts its effects by irreversibly binding to and inhibiting the kinase domains of EGFR, HER2, and HER4 . This inhibition prevents the autophosphorylation of these receptors, thereby blocking downstream signaling pathways that promote cell growth and survival . By targeting these pathways, afatinib effectively inhibits the proliferation of cancer cells that rely on EGFR and HER2 signaling .
相似化合物的比较
Afatinib is often compared with other tyrosine kinase inhibitors, such as erlotinib, gefitinib, and osimertinib. While all these compounds target EGFR, afatinib is unique in its ability to irreversibly inhibit multiple members of the ErbB family, including HER2 and HER4 . This broader spectrum of activity makes afatinib effective against a wider range of EGFR mutations, including those resistant to first-generation inhibitors . Similar compounds include:
Erlotinib: A reversible EGFR inhibitor used in the treatment of NSCLC.
Gefitinib: Another reversible EGFR inhibitor with similar applications.
Osimertinib: A third-generation EGFR inhibitor that targets specific resistant mutations.
Afatinib’s unique mechanism of action and broader target range make it a valuable option in the treatment of various cancers, particularly those with complex EGFR mutations .
属性
分子式 |
C26H27ClFN5O7 |
|---|---|
分子量 |
576.0 g/mol |
IUPAC 名称 |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;oxalic acid |
InChI |
InChI=1S/C24H25ClFN5O3.C2H2O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;3-1(4)2(5)6/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);(H,3,4)(H,5,6)/b4-3+;/t16-;/m0./s1 |
InChI 键 |
BBWOQZNSNOUXFP-KHNHNNODSA-N |
手性 SMILES |
CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4.C(=O)(C(=O)O)O |
规范 SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine](/img/structure/B12418068.png)
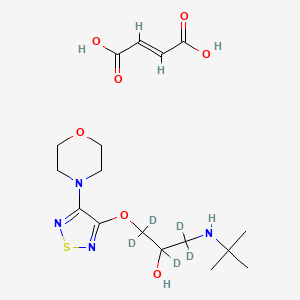
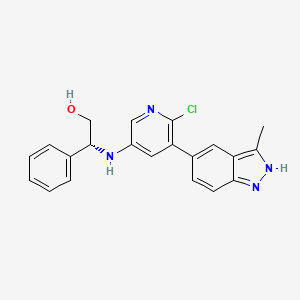

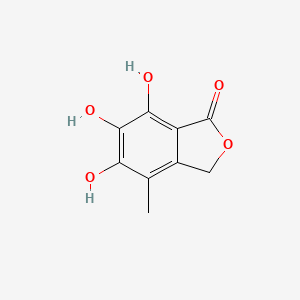

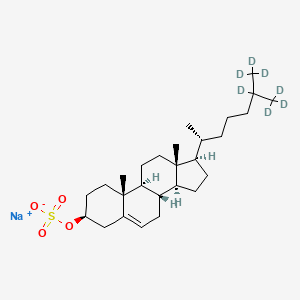
![(3S)-N-[(2S)-1-[[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methyl-1-(4-morpholin-4-ylbut-2-ynoyl)pyrrolidine-3-carboxamide](/img/structure/B12418098.png)
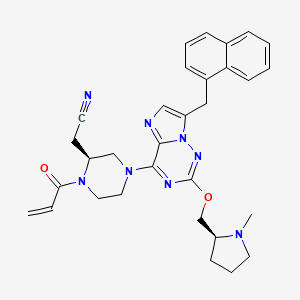
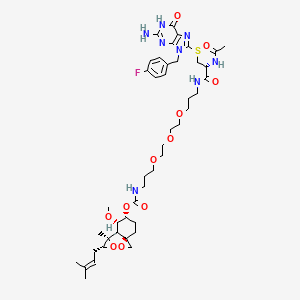
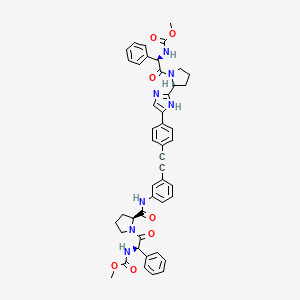
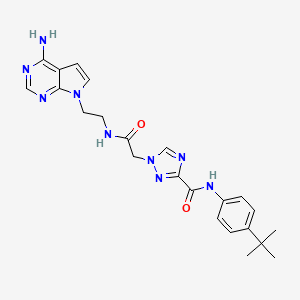
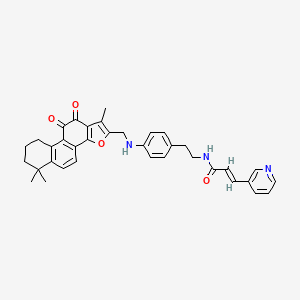
![5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12418153.png)
